Diethyl (pyridin-3-ylmethylene)dicarbamate
Overview
Description
Synthesis Analysis
The synthesis of diethyl (pyridin-3-ylmethylene)dicarbamate and its derivatives involves several key techniques and precursors. For instance, pyridine phosphate derivatives, including diethyl (pyridin-3-ylmethyl)phosphate ligands, are synthesized via the condensation of phosphorochloridic acid diethyl ester with appropriate pyridinylmethanol in the presence of triethylamine. This process forms part of the broader efforts to synthesize palladium (II) complexes with significant structural and spectroscopic characterization (Kalinowska et al., 2005).
Molecular Structure Analysis
The molecular structure of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For example, the structure of 3-(diethylborylethynyl)pyridines illustrates a cyclic trimer stabilized via intermolecular boron–nitrogen coordination bonds, demonstrating the non-planar arrangement of these cyclic trimers in the crystalline state (Wakabayashi et al., 2014).
Chemical Reactions and Properties
Diethyl (pyridin-3-ylmethylene)dicarbamate and its derivatives participate in various chemical reactions, forming complexes with metals such as palladium and zinc. These complexes demonstrate square-planar geometry and adopt trans configurations, indicating the ligands' roles in coordination chemistry and their potential in catalysis and material science applications (Kalinowska et al., 2005).
Physical Properties Analysis
The physical properties of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives, including solubility, melting points, and crystal structure, are crucial for their application in synthesis and material science. The neat crystallization of related compounds and their stabilization by intra- and intermolecular hydrogen bonds highlight the importance of physical properties in determining the materials' suitability for various applications (Muller et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are vital for understanding the applications and limitations of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives. Studies on the complexing properties of pyridine-4-methylene derivatives with Cu(II) in aqueous solution provide insights into their chemical behavior and potential applications in coordination chemistry and catalysis (Kufelnicki et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
The chemical synthesis of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives has been extensively studied, revealing their potential in forming complexes with metals such as palladium and zinc. For instance, Kalinowska et al. (2005) detailed the synthesis of diethyl (pyridin-2-, -3-, -4-ylmethyl)phosphate ligands and their palladium (II) complexes, highlighting the square-planar geometry and trans configuration of these complexes through X-ray diffraction methods (Kalinowska et al., 2005). Similarly, Żurowska et al. (2009) synthesized and characterized Zn(II) complexes with diethyl (pyridin-3-ylmethyl) phosphonate (3-pmpe), showcasing different crystalline polymorphs and their coordination properties (Żurowska et al., 2009).
Coordination Chemistry and Metal Complexes
Research has also focused on the coordination properties of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives with various metals, demonstrating their versatility in forming complexes. Kufelnicki et al. (2016) explored the coordinating properties of pyridine-4-methylene derivatives towards Cu(II) in aqueous solutions, indicating the formation of mononuclear L:M = 1:1 and 2:1 complexes (Kufelnicki et al., 2016). Furthermore, the study on the coordination properties of the diethyl (pyridin-3-ylmethyl)phosphonate ligand (3-pmpe) with nitrate transition metal salts by Żurowska et al. (2009) revealed the formation of polymeric structures and weak antiferromagnetic exchange couplings between metal centers (Żurowska et al., 2009).
Material Science and Engineering
In material science, diethyl (pyridin-3-ylmethylene)dicarbamate derivatives have shown potential as corrosion inhibitors and in the development of advanced materials. Ji et al. (2016) investigated the corrosion inhibition properties of a new Schiff base derivative with pyridine rings on Q235 mild steel, demonstrating its effectiveness as a mixed-type inhibitor and highlighting its potential in material protection (Ji et al., 2016).
Safety And Hazards
According to the Safety Data Sheet, Diethyl (pyridin-3-ylmethylene)dicarbamate is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation2.
Future Directions
The future directions for Diethyl (pyridin-3-ylmethylene)dicarbamate are not explicitly mentioned in the search results. However, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability3. They also play a major role in the chemical and paint industry as starting materials, intermediates, and solvents3.
Please note that this information is based on the available search results and may not cover all aspects of Diethyl (pyridin-3-ylmethylene)dicarbamate. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-pyridin-3-ylmethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-18-11(16)14-10(15-12(17)19-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLNBESQHKKMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CN=CC=C1)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294038 | |
Record name | Diethyl [(pyridin-3-yl)methylene]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (pyridin-3-ylmethylene)dicarbamate | |
CAS RN |
2744-17-4 | |
Record name | 2744-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(pyridin-3-yl)methylene]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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